(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3,5-dimethoxybenzyl)thio)-1H-imidazol-5-yl)methanol
Description
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Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxyphenyl)methylsulfanyl]imidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-25-17-5-15(6-18(8-17)26-2)12-29-21-22-9-16(11-24)23(21)10-14-3-4-19-20(7-14)28-13-27-19/h3-9,24H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQXFHFXRZGRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC=C(N2CC3=CC4=C(C=C3)OCO4)CO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3,5-dimethoxybenzyl)thio)-1H-imidazol-5-yl)methanol is a novel imidazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article delves into the synthesis, biological activity, and mechanisms of action associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C20H20N2O3S
- Molecular Weight : 368.45 g/mol
- IUPAC Name : [3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-[(3,5-dimethoxyphenyl)methylsulfanyl]imidazol-4-yl]methanol
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of benzo[d][1,3]dioxole derivatives with imidazole precursors and thioether functionalities. The synthetic route typically includes:
- Formation of the benzo[d][1,3]dioxole moiety.
- Introduction of the thioether group using appropriate thiol reagents.
- Final coupling with the imidazole derivative to yield the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds containing benzo[d][1,3]dioxole moieties. For instance, derivatives synthesized with thiourea linkages demonstrated significant cytotoxic effects against various cancer cell lines such as HepG2, HCT116, and MCF-7. These studies utilized the Sulforhodamine B (SRB) assay to evaluate cell viability and calculate IC50 values:
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF7 | 4.52 | 4.56 |
These results indicate that certain derivatives exhibit stronger anticancer activity than conventional chemotherapeutics like doxorubicin .
The mechanisms underlying the anticancer effects include:
- EGFR Inhibition : Many compounds in this class have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often overactive in cancer cells.
- Induction of Apoptosis : Annexin V-FITC assays have demonstrated that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways involving proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Some studies have indicated that these compounds can induce cell cycle arrest at various phases, thereby preventing cancer cell proliferation.
Case Studies
A notable case study involved a series of synthesized imidazole derivatives tested for their biological activity. The study found that modifications to the benzo[d][1,3]dioxole structure significantly influenced cytotoxicity and selectivity towards cancerous vs. normal cells .
Additional Biological Activities
Beyond anticancer properties, compounds similar to this compound have shown:
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance, derivatives of 5-(benzo[d][1,3]dioxol-5-yl) have shown high antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus, indicating their efficacy compared to standard antibacterial agents .
| Compound | MIC (nM) | Bacteria Targeted |
|---|---|---|
| 4e | 80 | Sarcina |
| 4e | 110 | Staphylococcus aureus |
| 6c | 90 | Sarcina |
Anticancer Properties
In addition to antibacterial properties, compounds similar to (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3,5-dimethoxybenzyl)thio)-1H-imidazol-5-yl)methanol have been investigated for their cytotoxic effects against cancer cell lines. For example, a related structure was tested against HeLa (cervical cancer) and U87 (brain cancer) cell lines, demonstrating promising cytotoxicity that warrants further exploration .
Enzyme Inhibition Studies
Mechanism of Action
The compound's mechanism of action involves enzyme inhibition, which is crucial for its therapeutic applications. In particular, studies have focused on its ability to inhibit UDP-MurNAc-L-Ala-D-[14C]Glu formation in bacterial cell wall synthesis. This inhibition is assessed through enzyme assays where the residual activity is measured after exposure to the compound .
IC50 Determination
The IC50 values are critical for understanding the potency of the compound as an inhibitor. For example, compounds with similar structures have shown varying IC50 values depending on their specific interactions with target enzymes. This data is essential for optimizing lead compounds in drug development.
Structural Insights and Synthesis
The synthesis of this compound involves multi-step processes that may include the formation of imidazole rings and thioether linkages. The structural complexity allows for diverse modifications that can enhance biological activity .
Q & A
Q. Q: What synthetic strategies are recommended for constructing the imidazole core with benzodioxole and dimethoxybenzyl substituents?
A: The imidazole core can be synthesized via cyclocondensation reactions. For example:
- Use a thioether linkage for the 2-((3,5-dimethoxybenzyl)thio) group by reacting 3,5-dimethoxybenzyl thiol with a halogenated imidazole intermediate under basic conditions (e.g., triethylamine in chloroform) .
- Introduce the benzo[d][1,3]dioxol-5-ylmethyl moiety via nucleophilic substitution or reductive amination, depending on the precursor’s reactivity. Ethanol or methanol solvents with reflux (12–18 hours) are typical .
- Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm structures via -NMR and LC-MS .
Advanced Synthesis: Optimizing Reaction Yields
Q. Q: How can conflicting yields in thioether formation be resolved when scaling up synthesis?
A: Contradictions in yield often arise from incomplete thiol activation or side reactions. Mitigation strategies include:
- Using tetrakis(dimethylamino)ethylene (TDAE) to enhance nucleophilicity of thiols .
- Monitoring reaction progress via TLC or in situ IR spectroscopy to optimize reaction times.
- Adjusting stoichiometry (e.g., 1.2:1 thiol-to-halogenated imidazole ratio) and employing phase-transfer catalysts like tetrabutylammonium bromide for heterogeneous systems .
Basic Characterization
Q. Q: Which spectroscopic methods are critical for confirming the hydroxymethyl (-CH2_22OH) group in this compound?
A: Key methods:
- -NMR : Look for a triplet at δ 4.5–5.0 ppm (hydroxyl proton) and a doublet for -CHOH protons (δ 3.8–4.2 ppm), with coupling constants .
- FTIR : A broad O-H stretch (~3200–3500 cm) and C-O stretch (~1050 cm) .
- HPLC-MS : Confirm molecular ion peaks matching the exact mass (calculated via tools like ChemDraw) .
Advanced Characterization: Addressing Stability Issues
Q. Q: How do storage conditions impact the stability of the hydroxymethyl group, and how can degradation be minimized?
A:
- The -CHOH group is prone to oxidation. Store the compound under inert gas (N/Ar) at −20°C in amber vials to prevent light-induced degradation .
- Add stabilizers like ascorbic acid (1% w/v) for aqueous solutions.
- Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks .
Biological Evaluation: Assay Design
Q. Q: What in vitro assays are suitable for evaluating this compound’s bioactivity, given its structural features?
A: Prioritize assays aligned with its substituents:
- Anticonvulsant activity : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests in rodent models, given structural similarity to benzodioxole-based anticonvulsants .
- Acetylcholinesterase inhibition : Modified Ellman’s assay with human recombinant AChE, using donepezil as a positive control .
- CYP inhibition screening : Use fluorescence-based CYP3A4/2D6 assays due to the compound’s methoxy groups, which may interact with cytochrome P450 enzymes .
Data Contradiction Analysis
Q. Q: How to reconcile discrepancies between computational predictions (e.g., DFT) and experimental bioactivity results?
A:
- Step 1 : Validate computational models (e.g., DFT-optimized geometries) against X-ray crystallography data if available .
- Step 2 : Check for solvation effects in simulations; use implicit solvent models (e.g., COSMO) to account for aqueous vs. lipid environments .
- Step 3 : Re-evaluate assay conditions (e.g., buffer pH, cell permeability) that may limit compound bioavailability despite favorable in silico predictions .
Advanced Computational Modeling
Q. Q: Which quantum chemical methods are optimal for studying this compound’s electronic properties and reactivity?
A:
- DFT : Use B3LYP/6-31G(d,p) to calculate HOMO/LUMO energies, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with AChE) using AMBER or GROMACS, incorporating explicit water molecules for accuracy .
- ADMET Prediction : Apply tools like SwissADME to estimate logP, BBB permeability, and CYP interactions .
Reaction Mechanism Elucidation
Q. Q: How to determine whether the thioether formation proceeds via an SN_NN1 or SN_NN2 mechanism?
A:
- Kinetic Studies : Monitor reaction rate dependence on thiol concentration. S2 shows second-order kinetics; S1 is first-order .
- Stereochemical Analysis : Use chiral HPLC to assess retention of configuration in the product (inversion supports S2) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor S2, while protic solvents (e.g., MeOH) may stabilize carbocation intermediates in S1 .
Safety & Handling Protocols
Q. Q: What precautions are essential when handling the dimethoxybenzylthio group due to potential toxicity?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
